molecular formula C16H8F4N4 B2603094 1-(2-Fluorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338962-33-7

1-(2-Fluorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Numéro de catalogue B2603094
Numéro CAS: 338962-33-7
Poids moléculaire: 332.262
Clé InChI: DGXUTGJVOGUBHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-Fluorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.

Applications De Recherche Scientifique

Anticonvulsant Properties

Research has shown that derivatives of 1-(2-Fluorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline possess significant anticonvulsant activity. Specifically, a study found that certain derivatives exhibited increased anticonvulsant effects in animal models, highlighting their potential for further development as anticonvulsant agents. The triazole-modified series, in particular, demonstrated stronger anticonvulsant effects than their parent compounds, with one compound showing notable efficacy in both anti-maximal electroshock (MES) and anti-pentylenetetrazole (PTZ) tests (Guan et al., 2007).

Anticancer Activity

Another area of research focuses on the anticancer potential of this compound derivatives. A study investigating new derivatives for their anticancer properties found that some compounds displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting a promising avenue for the development of anticancer therapies (Reddy et al., 2015).

Binding to Benzodiazepine and Adenosine Receptors

Further research into 1,2,3-triazolo[1,5-a]quinoxalines revealed that modifications to the structure could impact the binding affinity towards benzodiazepine and adenosine receptors. Specifically, fluorosubstituted compounds and N-benzyl derivatives showed a good affinity toward benzodiazepine receptors. This indicates potential applications in designing compounds targeting these receptors for therapeutic uses (Biagi et al., 1998).

Antibacterial and Antifungal Activities

Compounds derived from this compound have also been explored for their antibacterial and antifungal activities. Studies demonstrate that some derivatives exhibit promising antibacterial and antifungal effects, which could be leveraged in the development of new antimicrobial agents (Holla et al., 2005).

Molecular Modeling and Drug Design

The unique structure of this compound derivatives has been utilized in molecular modeling studies to design selective human A3 adenosine receptor antagonists. This research provides insight into the structural requirements for receptor-ligand interactions and aids in the development of targeted therapies (Catarzi et al., 2005).

Propriétés

IUPAC Name

1-(2-fluorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F4N4/c17-10-6-2-1-5-9(10)14-22-23-15-13(16(18,19)20)21-11-7-3-4-8-12(11)24(14)15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXUTGJVOGUBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C4=CC=CC=C4N=C3C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.